molecular formula C8H14N2O2 B14561387 2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol CAS No. 61856-85-7

2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol

Cat. No.: B14561387
CAS No.: 61856-85-7
M. Wt: 170.21 g/mol
InChI Key: SHZHRKXSQBAYLA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpyrrolidine with nitrosating agents under controlled conditions. The reaction typically requires an acidic medium and a temperature range of 0-5°C to ensure the selective formation of the nitroso group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitroso group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups such as halides or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyrrolidines.

Scientific Research Applications

2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol can be compared with other similar compounds such as pyrrolidin-2-one and pyrrolidin-2,5-dione These compounds share the pyrrolidine ring structure but differ in their functional groups and chemical properties

Similar compounds include:

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • 1,5-Dimethyl-2-pyrrolidinone

These compounds are also studied for their biological activities and applications in various fields, but the presence of the nitroso group in this compound offers unique opportunities for research and development.

Properties

CAS No.

61856-85-7

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-hydroxy-2,2-dimethyl-5-(1-nitrosoethylidene)pyrrolidine

InChI

InChI=1S/C8H14N2O2/c1-6(9-11)7-4-5-8(2,3)10(7)12/h12H,4-5H2,1-3H3

InChI Key

SHZHRKXSQBAYLA-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCC(N1O)(C)C)N=O

Origin of Product

United States

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